1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone
説明
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c18-12-1-5-16(6-2-12)24-11-17(23)21-13-3-4-14(21)10-15(9-13)22-19-7-8-20-22/h1-2,5-8,13-15H,3-4,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGGAXCJUKIUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CSC3=CC=C(C=C3)F)N4N=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone , also referred to as a triazole-based azabicyclic compound, has garnered attention for its potential therapeutic applications due to its unique structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 370.5 g/mol. Its structure features a bicyclic azabicyclo[3.2.1]octane core substituted with a triazole moiety and a fluorophenyl thio group.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4OS |
| Molecular Weight | 370.5 g/mol |
| CAS Number | 2108362-85-0 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that compounds similar to this triazole-based azabicyclic structure exhibit significant inhibition of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which is implicated in the regulation of inflammatory responses. By inhibiting NAAA, these compounds prevent the degradation of endogenous palmitoylethanolamide (PEA) , enhancing its anti-inflammatory and analgesic effects at sites of inflammation .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits potent inhibitory activity against NAAA with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM for related compounds) . This suggests a strong potential for managing inflammatory conditions through modulation of endocannabinoid signaling pathways.
Selectivity Profile
The compound shows selectivity towards various enzymes involved in lipid metabolism:
- Fatty Acid Amide Hydrolase (FAAH) : 25% inhibition at 30 μM.
- Acid Ceramidase (AC) : 34% inhibition at 30 μM.
This selectivity profile indicates that while it effectively inhibits NAAA, it does not significantly affect other related pathways at higher concentrations .
Case Study: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this class of compounds in a mouse model of acute inflammation. The results indicated that treatment with the compound led to a significant reduction in edema and inflammatory cytokine levels compared to control groups .
Structure–Activity Relationship (SAR)
Extensive SAR studies have been conducted to optimize the biological activity of similar azabicyclic compounds. Modifications to the phenyl ring and triazole substituents have resulted in enhanced potency and selectivity against NAAA, highlighting the importance of structural features in determining biological outcomes .
Discussion
The biological activity of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone presents promising avenues for therapeutic development, particularly in managing inflammation-related disorders. Its ability to inhibit NAAA while maintaining selectivity for other metabolic pathways positions it as a valuable candidate for further pharmacological evaluation.
類似化合物との比較
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s triazole-thioether derivatives, utilizing α-halogenated ketones and nucleophilic substitution under basic conditions .
- Pharmacokinetic Profile : Compared to ’s nitro-containing analog, the target compound’s triazole and thioether groups may reduce CYP450-mediated metabolism, improving half-life .
- Target Specificity : The rigid bicyclic core may favor binding to serotonin or dopamine receptors, akin to tropane alkaloids, whereas ’s derivatives lack this conformational constraint .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
